



Application Notes and Protocols for Creating Antibody-TCO-PEG4-TCO Conjugates

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Compound of Interest		
Compound Name:	TCO-PEG4-TCO	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the successful conjugation of transcyclooctene (TCO) moieties to antibodies, specifically focusing on the use of a **TCO-PEG4-TCO** linker. This protocol is designed for researchers in academia and industry who are developing antibody-drug conjugates (ADCs), targeted imaging agents, or other advanced bioconjugates. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.[1][2][3]

The methodology is based on the robust and widely used N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines on the antibody, primarily the ϵ -amino group of lysine residues, to form stable amide bonds.[1][2][3][4] This is followed by a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO-functionalized antibody and a tetrazine-labeled molecule of interest.[1][5][6] This "click chemistry" approach allows for precise and rapid conjugation under mild, biocompatible conditions.[1][5][7]

Principle of the Method

The creation of an antibody-**TCO-PEG4-TCO** conjugate is a two-stage process:

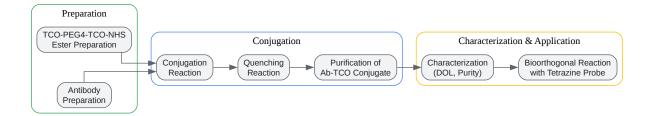
• Antibody Modification: The antibody is first reacted with a **TCO-PEG4-TCO** linker that has been activated with an NHS ester. The NHS ester reacts with primary amines on the antibody to form a stable amide bond, covalently attaching the **TCO-PEG4-TCO** linker.[1][3]

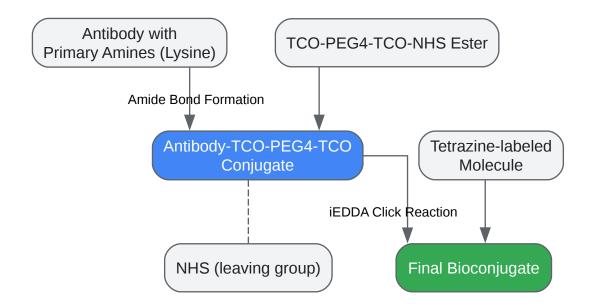


• Bioorthogonal Ligation: The resulting TCO-modified antibody is then ready for a subsequent "click" reaction with a molecule functionalized with a tetrazine (Tz) moiety.[1][3] This reaction is exceptionally fast and specific, proceeding efficiently at low concentrations without the need for a catalyst.[1][5]

Experimental Workflow

The overall experimental workflow for creating and utilizing antibody-**TCO-PEG4-TCO** conjugates is depicted below.





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